molecular formula C22H30O3 B12734781 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione CAS No. 72137-42-9

16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione

Cat. No.: B12734781
CAS No.: 72137-42-9
M. Wt: 342.5 g/mol
InChI Key: OYJXCIJVEVVVGE-PRXKQPRJSA-N
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Description

16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione is a synthetic steroid compound. It is characterized by its unique structure, which includes multiple rings and functional groups that contribute to its biological activity. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Ethylation: Addition of ethyl groups to the steroid backbone.

    Oxidation and Reduction: These steps are used to introduce or modify functional groups such as ketones and alcohols.

    Cyclization: Formation of the characteristic ring structures.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups that can further influence its biological activity.

Scientific Research Applications

16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include anti-inflammatory and immunosuppressive effects, making it a valuable compound in medical research.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.

    Prednisolone: A corticosteroid used in the treatment of various inflammatory conditions.

    Betamethasone: Known for its strong glucocorticoid activity.

Uniqueness

16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl and hydroxyl groups, along with the diene structure, differentiate it from other steroids and contribute to its unique biological activity.

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

CAS No.

72137-42-9

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(8S,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O3/c1-3-13-11-19-18-6-4-14-10-15(24)5-7-16(14)17(18)8-9-22(19,2)21(13)20(25)12-23/h10,13,18-19,21,23H,3-9,11-12H2,1-2H3/t13-,18-,19+,21-,22+/m1/s1

InChI Key

OYJXCIJVEVVVGE-PRXKQPRJSA-N

Isomeric SMILES

CC[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CCC4=C3CC[C@@]2([C@H]1C(=O)CO)C

Canonical SMILES

CCC1CC2C3CCC4=CC(=O)CCC4=C3CCC2(C1C(=O)CO)C

Origin of Product

United States

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